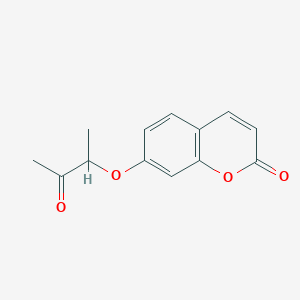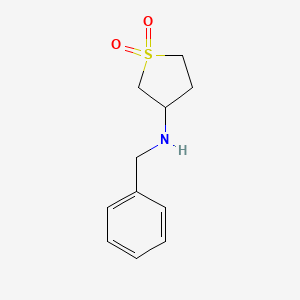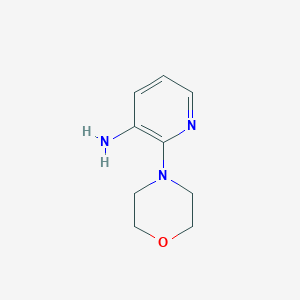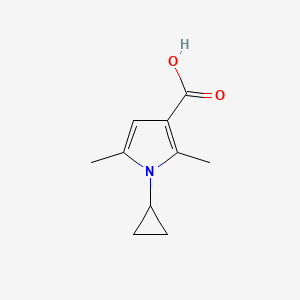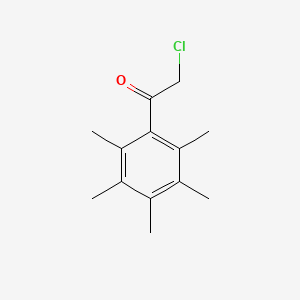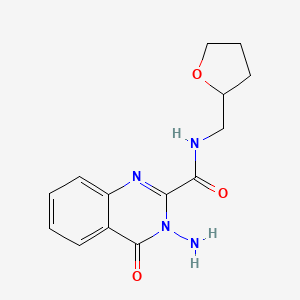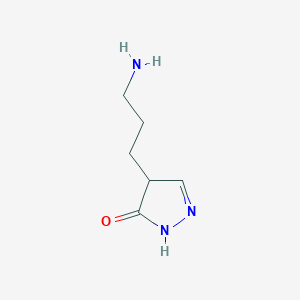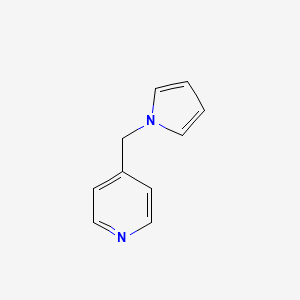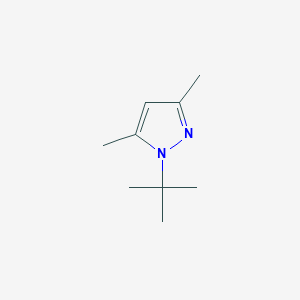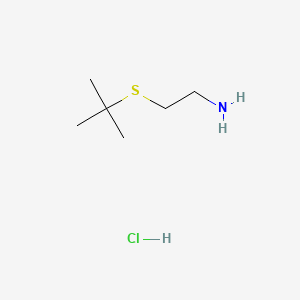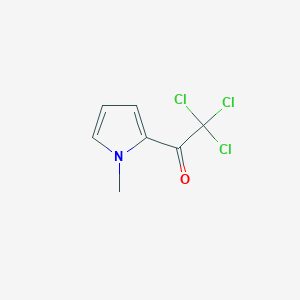
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical strategies. For instance, the synthesis of 3-nitro-2-phenylpropan-1-amine and its chlorophenyl analog is achieved through the addition of nitrous acid to trifluoroacetylaminomethylstyrenes, followed by reduction of the double bond with sodium borohydride . Another method includes the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation . These methods could potentially be adapted for the synthesis of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be quite complex. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, and are further organized into layers by π-stacking interactions between the aromatic systems . This suggests that (2-Amino-4-chlorophenyl)(1-phenylethyl)amine could also exhibit interesting structural features such as hydrogen bonding and aromatic stacking.
Chemical Reactions Analysis
The chemical reactions of chlorophenyl and amino compounds can vary widely depending on their specific functional groups and structure. The provided papers do not detail reactions for the exact compound , but they do show that related compounds can participate in reactions typical of amines and aromatic halides, such as nucleophilic substitution or addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine can be inferred from related compounds. For example, the presence of the chlorophenyl group can influence the compound's electron distribution, reactivity, and polarity . The amino group can contribute to the compound's basicity, solubility in water, and its ability to form hydrogen bonds . These properties are crucial for understanding the behavior of the compound in biological systems or in chemical reactions.
科学的研究の応用
Polymer Synthesis
- Application : Amino groups, such as in 2-amino-4-chlorophenyl sulphone, are used to introduce functionality into poly (phenylene ether sulphone) (PES) chains. This is achieved through nitration/reduction procedures or by using an aminated dichloride as a comonomer in polycondensation processes. Such modifications are essential for developing advanced polymer materials (Conningham, Roach, Rose, & Mcgrail, 1992).
Asymmetric Synthesis
- Application : (2-Amino-4-chlorophenyl)(1-phenylethyl)amine derivatives are used in the synthesis of chiral compounds. For example, it is used in microwave irradiation protocols for condensation reactions between acetophenone and α-phenylethylamine, which significantly reduce reaction times. This methodology is crucial for the asymmetric synthesis of biologically relevant α-substituted-β-amino acids (Guzmán-Mejía, Reyes-Rangel, & Juaristi, 2007).
Corrosion Inhibition
- Application : Amines, including derivatives of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine, are synthesized as corrosion inhibitors for metals like mild steel in acidic environments. Their effectiveness is analyzed through electrochemical measurements, surface analysis, and theoretical simulations, demonstrating their potential as protective agents in industrial applications (Boughoues et al., 2020).
Antimicrobial Activity
- Application : Certain derivatives of (2-Amino-4-chlorophenyl)(1-phenylethyl)amine exhibit antimicrobial properties. They are synthesized and characterized for their activity against various bacterial and fungal strains. This research is significant for developing new antimicrobial agents (Kubba & Rahim, 2018).
Catalysis
- Application : Aromatic amine ligands, which include (2-Amino-4-chlorophenyl)(1-phenylethyl)amine derivatives, are used in catalyst systems, particularly in polymerizing processes like the synthesis of poly(2,6-dimethyl-1,4-phenylene ether). These systems are studied for their reaction efficiency and by-product formation, demonstrating the importance of such amines in catalytic processes (Kim et al., 2018).
特性
IUPAC Name |
4-chloro-1-N-(1-phenylethyl)benzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-10(11-5-3-2-4-6-11)17-14-8-7-12(15)9-13(14)16/h2-10,17H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIFYGBTRHDLNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387832 |
Source


|
| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(1-phenylethyl)amine | |
CAS RN |
345991-79-9 |
Source


|
| Record name | 4-Chloro-N~1~-(1-phenylethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

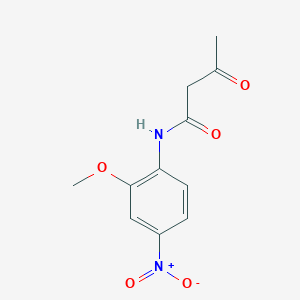

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)
